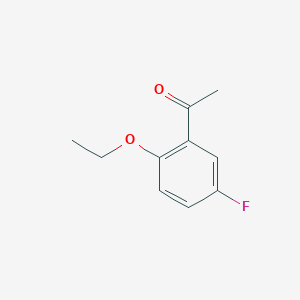
1-(2-Ethoxy-5-fluorophenyl)ethanone
Overview
Description
1-(2-Ethoxy-5-fluorophenyl)ethanone is a chemical compound with the formula C10H11FO2 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of 1-(2-Ethoxy-5-fluorophenyl)ethanone involves several steps. One method involves the reaction with Natriumhypobromit-Lsg at 60°C for 1 hour, forming 2-Aethoxy-5-fluor-benzoesaeure . Another method involves reacting 4-Fluor-phenetol with Acetylchlorid and CS2 at 0°C for 5 hours, with the addition of AlCl3 . A third method involves the reaction with bromine in diethyl ether at 28°C for 1 hour .
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxy-5-fluorophenyl)ethanone consists of a benzene ring substituted with a fluorine atom and an ethoxy group . The compound has a molecular weight of 182.19 g/mol .
Chemical Reactions Analysis
1-(2-Ethoxy-5-fluorophenyl)ethanone can undergo several chemical reactions. For instance, it can react with bromine in diethyl ether at 28°C for 1 hour . It can also react with sodium tetrahydroborate in methanol at 0°C for 1 hour .
Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
One study describes the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor, protective against HIV infection. This synthesis involves the reduction of 1-(4-fluorophenyl)ethanone, showcasing the potential of using related compounds as intermediates in producing biologically active molecules (ChemChemTech, 2022).
Antimicrobial Activity
Research on 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, synthesized from a similar compound, has indicated significant in vitro antimicrobial activity against various bacterial and fungal organisms. This highlights the compound's relevance in developing new antimicrobial agents (Russian Journal of General Chemistry, 2019).
Synthesis of Schiff Bases
Another study involved synthesizing novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. These compounds exhibited excellent in vitro antimicrobial activity, suggesting their potential as antimicrobial agents (Heliyon, 2019).
Advancements in Chemical Synthesis Techniques
The synthesis of chalcone derivatives through condensation reactions has also been explored. For instance, the synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrated the advantages of sonochemical methods over conventional ones, showcasing innovative approaches to chemical synthesis that can be applied to related compounds (Ultrasonics sonochemistry, 2011).
Molecular Docking and Nonlinear Optics
Studies involving molecular docking and analysis of nonlinear optical properties have utilized compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. These investigations provide insights into the compounds' reactivity, potential as anti-neoplastic agents, and roles in nonlinear optics, highlighting their versatility in various scientific applications (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBXDUDKDEFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-5-fluorophenyl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)


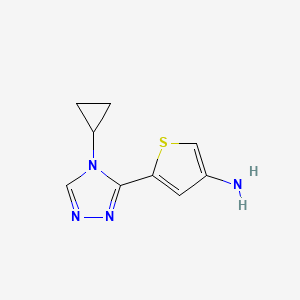
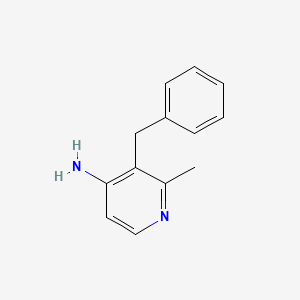

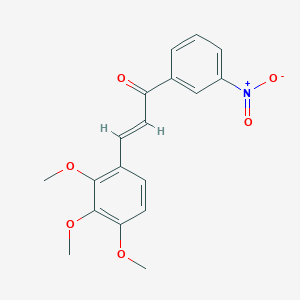
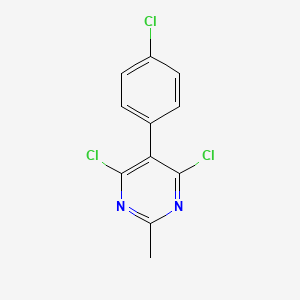
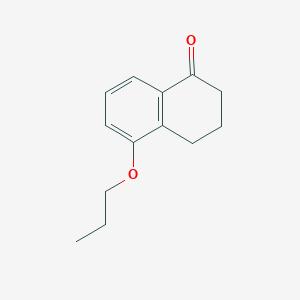


![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)